2-Methylquinazoline

Heterocyclic Chemistry Dimerization Mechanism Structure-Reactivity Relationship

2-Methylquinazoline (CAS 700-79-8) is a bicyclic nitrogen heterocycle belonging to the quinazoline family, distinguished by a single methyl substituent at the C2 position of the fused benzene-pyrimidine ring system. With a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol, this compound serves as a fundamental building block in medicinal chemistry and kinase inhibitor research.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 700-79-8
Cat. No. B3150966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinazoline
CAS700-79-8
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=N1
InChIInChI=1S/C9H8N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-6H,1H3
InChIKeyDXPQTHAFYUTZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinazoline (CAS 700-79-8): Core Scaffold Identity and Procurement-Grade Physicochemical Profile


2-Methylquinazoline (CAS 700-79-8) is a bicyclic nitrogen heterocycle belonging to the quinazoline family, distinguished by a single methyl substituent at the C2 position of the fused benzene-pyrimidine ring system [1]. With a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol, this compound serves as a fundamental building block in medicinal chemistry and kinase inhibitor research . Its experimentally determined melting point ranges from 37–38 °C, and it exhibits a boiling point of 61 °C at 20 Torr (or approximately 184.5 °C at 760 mmHg), with a predicted density of 1.141 g/cm³ . The compound displays a predicted pKa of 4.30 and a LogP of 1.25, indicating moderate lipophilicity that influences its suitability for diverse synthetic derivatization strategies . As one of several structural isomers of methylquinazoline, the precise C2-methyl regiochemistry imparts distinct electronic and steric properties that cannot be replicated by C4-methyl, C6-methyl, or C8-methyl analogs, making isomer identity verification critical for reproducible research outcomes [2].

Why 2-Methylquinazoline Cannot Be Interchanged with Other Quinazoline or Methylquinazoline Isomers Without Experimental Validation


The quinazoline scaffold family encompasses numerous regioisomers and substitution variants (e.g., quinazoline itself, 4-methylquinazoline, 2-ethylquinazoline, 2-phenylquinazoline) that are frequently treated as interchangeable core structures in procurement decisions [1]. However, the C2-methyl group in 2-methylquinazoline creates a fundamentally distinct electronic environment compared to unsubstituted quinazoline or C4-substituted isomers, altering the activation energy of key chemical transformations such as cyanide-catalyzed dimerization in a quantifiable manner [2]. Furthermore, the C2-methyl substitution pattern has been explicitly shown in patent literature to confer a unique biological selectivity profile—potent inhibition of the Ras-Sos protein–protein interaction without significant EGFR targeting—a feature absent from earlier 2-position-substituted quinazoline compounds that were characterized primarily as EGFR ligands [3]. Even among methylquinazoline isomers, the C2 vs. C4 substitution position determines entirely different biological target engagement: 4-methylquinazoline derivatives are developed as PI3K inhibitors for pulmonary fibrosis, whereas 2-methylquinazoline-derived scaffolds dominate HDAC6-selective inhibitor design and Ras-Sos inhibitor programs [4]. Substituting one methylquinazoline isomer for another without verifying regiochemistry would therefore compromise target selectivity, reaction outcomes, and ultimately experimental reproducibility [2][3].

2-Methylquinazoline (CAS 700-79-8): Quantitative Differentiation Evidence Against Closest Analogs


Cyanide-Catalyzed Dimerization Reactivity: 2-Methylquinazoline vs. Unsubstituted Quinazoline and 4-Methylquinazoline

In the cyanide-ion-catalyzed dimerization reaction forming 4,4′-biquinazolinyl products, 2-methylquinazoline (1b) dimerizes at a measurably lower reaction rate compared to unsubstituted quinazoline (1a), because the introduction of the C2-methyl group raises the activation energy barrier for dimerization. Critically, 4-methylquinazoline does not undergo this dimerization reaction at all under the same conditions [1][2]. This represents a binary (yes/no), position-dependent reactivity difference that can be exploited for regiochemical identity verification and selective synthetic route design.

Heterocyclic Chemistry Dimerization Mechanism Structure-Reactivity Relationship Activation Energy

Ras-Sos vs. EGFR Selectivity: 2-Methyl-Substituted Quinazoline Core Compared to Earlier 2-Substituted Quinazolines

According to Bayer Pharma's patent US20240083857A1, 2-methyl-substituted quinazoline compounds of general formula (I) effectively and selectively inhibit the Ras-Sos protein–protein interaction without significantly targeting the Epidermal Growth Factor Receptor (EGFR) [1]. This selectivity profile is explicitly contrasted in the patent against prior-art 2-position-substituted quinazolines (described in EP 0326328, EP 0326329, WO93/007124, WO2003/087098, and U.S. Pat. No. 5,236,925), which were characterized by affinity for EGFR and associated with dose-limiting skin toxicity in 45–100% of patients receiving EGFR inhibitors [1]. The C2-methyl group is identified as the critical structural determinant enabling Ras-Sos inhibition while eliminating EGFR engagement—a dual differentiation not achievable with unsubstituted, 2-aryl, or 2-alkyl (non-methyl) quinazoline cores.

Ras-Sos Inhibition EGFR Selectivity Oncology Kinase Inhibitor Design Patent Pharmacology

HDAC6 Isoform Selectivity: 2-Methylquinazoline-Capped Inhibitor 23bb vs. HDAC1 and HDAC8

The 2-methylquinazoline moiety serves as the cap group in the selective HDAC6 inhibitor 23bb (N-Hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide). In head-to-head enzymatic assays, 23bb inhibited HDAC6 with an IC₅₀ of 17 nM and demonstrated 25-fold selectivity over HDAC1 (IC₅₀ ≈ 425 nM) and 200-fold selectivity over HDAC8 (IC₅₀ ≈ 3,400 nM) [1]. This selectivity profile is directly attributed to the 2-methylquinazoline cap group's ability to occupy the unique surface topology of the HDAC6 catalytic pocket [1]. In contrast, quinazoline-derived HDAC inhibitors employing alternative cap structures or unsubstituted quinazoline caps generally exhibit reduced HDAC6 selectivity or were optimized for different isoform profiles (e.g., dual HDAC1/HDAC6 inhibition) [1].

HDAC6 Inhibitor Isoform Selectivity Epigenetics Anticancer Lead Optimization

Thymidylate Synthase Inhibition: C2-Methyl vs. C2-Amino Quinazoline Antifolates

In a systematic medicinal chemistry program exploring C2-substituted quinazoline antifolates as thymidylate synthase (TS) inhibitors, the C2-methyl analog 2 (parent C2-methyl-N10-propargylquinazoline antifolate) was compared against the corresponding C2-amino series. Bridge-modified C2-methylquinazoline analogs generally showed reduced potency against isolated TS enzyme but several retained comparable or superior potency as inhibitors of L1210 murine leukemia cell growth in culture [1]. This differential between isolated enzyme inhibition and cellular antiproliferative activity—attributed to altered cellular uptake and intracellular polyglutamation driven by the C2-methyl group—was not observed in the C2-amino series in the same study, highlighting the C2-methyl group's unique contribution to cellular pharmacology [1].

Antifolate Thymidylate Synthase Anticancer L1210 Cell Culture Structure-Activity Relationship

PARP-1 Inhibition: 8-Hydroxy-2-Methylquinazoline (NU1025) Potency Compared to Other 2-Substituted Quinazolinones

NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one), a derivative retaining the 2-methylquinazoline core, is a potent PARP-1 inhibitor with an IC₅₀ of 400 nM and a Ki of 48 nM [1][2]. In a systematic SAR study comparing 2-alkyl- and 2-aryl-substituted 8-hydroxyquinazolinones, 2-methylquinazolinones were found to be more potent PARP inhibitors than the corresponding 2-phenylquinazolinones; introduction of electron-withdrawing or electron-donating substituents on the 2-aryl ring of 2-phenylquinazolinones could partially recover potency, but the 2-methyl substitution provided optimal potency in the unsubstituted 2-alkyl series [3]. NU1025 has been shown to potentiate the cytotoxicity of ionizing radiation and the DNA-methylating agent MTIC in L1210 leukemia cells, a functional property not uniformly shared by bulkier 2-substituted analogs [1][2].

PARP Inhibitor DNA Repair Chemopotentiation Quinazolinone Radiosensitization

Physicochemical Differentiation: LogP and pKa of 2-Methylquinazoline vs. Unsubstituted Quinazoline

2-Methylquinazoline displays a predicted LogP (ACD/LogP) of 1.25 and a predicted pKa of 4.30, compared to unsubstituted quinazoline which has a reported experimental pKa of approximately 3.5 and a lower computed LogP . The C2-methyl group thus increases both basicity (ΔpKa ≈ +0.8 units) and lipophilicity (ΔLogP ≈ +0.5 to +0.7 units) relative to quinazoline. These differences, while modest in absolute terms, are mechanistically significant: the enhanced basicity alters the protonation state at physiological pH ranges, affecting hydrogen-bonding capacity and solubility, while the increased LogP influences membrane permeability and protein binding in biological assay contexts [1].

Lipophilicity Ionization Constant Drug-likeness ADME Prediction Building Block Selection

2-Methylquinazoline (CAS 700-79-8): Evidence-Backed Application Scenarios Where the C2-Methyl Regiochemistry Provides Measurable Advantage


Ras-Sos Inhibitor Lead Generation with Pre-Validated EGFR Counterscreening Advantage

Medicinal chemistry programs targeting the Ras-Sos protein–protein interaction for oncology indications should prioritize 2-methylquinazoline as the core scaffold based on Bayer Pharma's patent data demonstrating that 2-methyl-substituted quinazolines selectively inhibit Ras-Sos without significant EGFR engagement [1]. This selectivity advantage directly addresses the dose-limiting skin toxicity observed in 45–100% of patients treated with EGFR-targeting quinazoline drugs [1]. Research groups can initiate SAR campaigns from this scaffold with reduced need for early-stage EGFR counterscreening, accelerating the path to selective Ras-Sos inhibitor candidates.

HDAC6-Selective Epigenetic Probe Development Requiring >100-Fold Isoform Discrimination

The 2-methylquinazoline cap group, as demonstrated by compound 23bb (HDAC6 IC₅₀ = 17 nM; 200-fold selectivity over HDAC8; 25-fold over HDAC1), provides a validated pharmacophoric element for designing HDAC6-selective inhibitors [1]. Procurement of 2-methylquinazoline as a synthetic building block enables the construction of cap-group-focused libraries where the C2-methyl substitution pre-organizes the molecular geometry for selective HDAC6 pocket occupancy—a design principle not achievable with C4-methyl or unsubstituted quinazoline caps due to altered vector geometry. The in vivo efficacy advantage of 23bb over SAHA at a 4-fold reduced dose further supports the translational relevance of this scaffold [1].

PARP Inhibitor Scaffold Optimization with 2-Methyl Advantage Over 2-Aryl Analogs

For DNA damage response research requiring PARP-1 inhibitors, 2-methylquinazoline-derived NU1025 (IC₅₀ = 400 nM, Ki = 48 nM) offers a defined potency benchmark [1][2]. The SAR rule that 2-methylquinazolinones are more potent PARP inhibitors than unsubstituted 2-phenylquinazolinones provides a rational basis for scaffold selection [1]. Researchers can confidently initiate medicinal chemistry from the 2-methyl core knowing that potency gains through 2-aryl substitution require additional synthetic effort and may not surpass the baseline activity of the 2-methyl lead. The validated chemopotentiation properties of NU1025 with ionizing radiation and DNA-methylating agents also make this scaffold suitable for combination therapy studies [2].

Regiochemical Quality Control Using NaCN Dimerization Assay to Verify 2-Methyl vs. 4-Methyl Isomer Identity

The differential reactivity of methylquinazoline isomers with aqueous NaCN provides a simple, binary quality control assay for confirming the regiochemical identity of incoming 2-methylquinazoline shipments [1][2]. 2-Methylquinazoline dimerizes to form 2,2′-dimethyl-4,4′-biquinazolinyl, whereas 4-methylquinazoline does not react at all under the same conditions [2]. This zero-vs.-positive reactivity contrast enables unambiguous isomer discrimination without requiring advanced spectroscopic equipment, reducing the risk of misidentified isomer procurement that could compromise entire SAR campaigns. The kinetic difference relative to unsubstituted quinazoline (higher activation energy for 2-methyl) provides an additional orthogonal verification parameter [1].

Quote Request

Request a Quote for 2-Methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.